molecular formula C16H22N2O4 B1623914 1-Benzyl-3-methyl-piperazine monofumarate CAS No. 290313-44-9

1-Benzyl-3-methyl-piperazine monofumarate

Cat. No. B1623914
M. Wt: 306.36 g/mol
InChI Key: CYIVWNBHIITDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-methyl-piperazine monofumarate consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, a benzyl group attached to one of the nitrogen atoms, and a methyl group attached to the other nitrogen atom .


Physical And Chemical Properties Analysis

1-Benzyl-3-methyl-piperazine monofumarate has a molecular weight of 306.36 g/mol. Its boiling point is 509ºC at 760 mmHg .

Scientific Research Applications

Antifungal Activity

Piperazine derivatives, including structures similar to 1-Benzyl-3-methyl-piperazine monofumarate, have been investigated for their antifungal properties. A study by Wieczorek et al. (2014) explored the fungicidal activity of 3-piperazine-bis(benzoxaborole) against various fungi, demonstrating significant inhibitory activity, highlighting the potential of piperazine derivatives in antifungal applications (Wieczorek et al., 2014).

Therapeutic Tools in Central Pharmacological Activity

Piperazine derivatives are extensively researched for their central pharmacological activities. According to Brito et al. (2018), many piperazine derivatives activate the monoamine pathway, leading to their use in antipsychotic, antidepressant, and anxiolytic applications. This research indicates the broad potential of piperazine derivatives in central nervous system therapies (Brito et al., 2018).

Antibacterial Activities

Shroff et al. (2022) investigated 1,4-disubstituted piperazines, observing their potential as potent antibacterial agents against resistant strains of bacteria. This research supports the role of piperazine derivatives in addressing challenges in antibiotic resistance (Shroff et al., 2022).

Antidiabetic Properties

Research by Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds. Their study on 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines revealed significant antidiabetic activity, mediated by an increase in insulin secretion (Le Bihan et al., 1999).

Anticancer Applications

Xiang et al. (2012) conducted a study on novel benzothiazole, benzimidazole, and benzoxazole derivatives, including piperazine derivatives, for their potential as antitumor agents. The research found that optimized analogues displayed comparable antiproliferative activity and better solubility, suggesting their use in anticancer therapies (Xiang et al., 2012).

properties

IUPAC Name

1-benzyl-3-methylpiperazine;but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.C4H4O4/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12;5-3(6)1-2-4(7)8/h2-6,11,13H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIVWNBHIITDIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425130
Record name But-2-enedioic acid--1-benzyl-3-methylpiperazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-methyl-piperazine monofumarate

CAS RN

290313-44-9
Record name But-2-enedioic acid--1-benzyl-3-methylpiperazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-methyl-piperazine monofumarate
Reactant of Route 2
1-Benzyl-3-methyl-piperazine monofumarate
Reactant of Route 3
1-Benzyl-3-methyl-piperazine monofumarate
Reactant of Route 4
Reactant of Route 4
1-Benzyl-3-methyl-piperazine monofumarate
Reactant of Route 5
1-Benzyl-3-methyl-piperazine monofumarate
Reactant of Route 6
1-Benzyl-3-methyl-piperazine monofumarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.